Tetrahymanone vs. Tetrahymanol: Sedimentary Concentration Advantage for Paleoenvironmental Reconstruction
In surface sediment analyses from Central Indian lakes, tetrahymanone together with its alcohol counterpart tetrahymanol was identified as the biomarker of highest concentration among all analyzed compounds. The combined tetrahymanol/tetrahymanone signature exceeded concentrations of ubiquitous short-chain fatty acids in the same samples [1]. The ketone form (tetrahymanone) possesses higher polarity and distinct GC-MS retention characteristics relative to tetrahymanol, enabling separate quantification and diagenetic pathway tracing [1].
| Evidence Dimension | Biomarker abundance ranking in lake surface sediments |
|---|---|
| Target Compound Data | Tetrahymanone (combined with tetrahymanol): highest concentration among all biomarker compounds detected |
| Comparator Or Baseline | Ubiquitous short-chain fatty acids: lower concentration than tetrahymanol/tetrahymanone |
| Quantified Difference | Tetrahymanol/tetrahymanone concentration exceeds that of short-chain fatty acids (exact fold-difference not specified) |
| Conditions | Surface sediments from freshwater lakes in Central India; GC-MS analysis |
Why This Matters
This quantitative abundance advantage establishes tetrahymanone as a procurement priority for laboratories conducting high-resolution paleolimnological biomarker studies, where signal-to-noise ratio and detection limit considerations govern compound selection.
- [1] Prasad S. Evaluation of the potential of organic geochemical proxies from lake sediments from Central India to reconstruct monsoon variability during the Holocene. EGU General Assembly Conference Abstracts. 2010;12:12972. View Source
